2,4-dihydro-1H-pyrazolo[3,4-b]pyrazine-5,6-dione
Description
2,4-Dihydro-1H-pyrazolo[3,4-b]pyrazine-5,6-dione (CAS 21616-67-1, C₅H₄N₄O₂) is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-b]pyrazine core with two ketone groups at positions 5 and 6 . The numbering discrepancy in its nomenclature (e.g., "2,4-dihydro" vs. "4,7-dihydro" in ) may reflect alternative conventions for fused-ring systems. This compound is commercially available but lacks detailed pharmacological or mechanistic studies in the provided evidence. Its structural analogs often serve as mitochondrial uncouplers, fluorophores, or intermediates in organic synthesis.
Properties
CAS No. |
21616-67-1 |
|---|---|
Molecular Formula |
C5H4N4O2 |
Molecular Weight |
152.11 g/mol |
IUPAC Name |
4,7-dihydro-1H-pyrazolo[3,4-b]pyrazine-5,6-dione |
InChI |
InChI=1S/C5H4N4O2/c10-4-5(11)8-3-2(7-4)1-6-9-3/h1H,(H,7,10)(H2,6,8,9,11) |
InChI Key |
KCMDTNZCWHYADZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC2=C1NC(=O)C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H-Pyrazolo[3,4-b]pyrazine-5,6(4H,7H)-dione typically involves multi-step reactions that include the formation of the pyrazolo and pyrazine rings. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the use of isoamyl nitrite in DMF or NaNO2 in aqueous acetic acid has been reported for similar compounds . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
1H-Pyrazolo[3,4-b]pyrazine-5,6(4H,7H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as KMnO4 or activated MnO2.
Reduction: Reduction reactions may involve the use of reducing agents like NaBH4.
Substitution: Substitution reactions can occur at different positions on the pyrazolo or pyrazine rings, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like DMF, acetic acid, and toluene, with reaction conditions varying based on the desired product. Major products formed from these reactions include various substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that derivatives of 2,4-dihydro-1H-pyrazolo[3,4-b]pyrazine-5,6-dione exhibit significant anticancer properties. These compounds have been shown to inhibit specific protein kinases involved in cancer progression. For instance, studies have demonstrated that modifications to the pyrazolo framework can enhance selectivity and potency against cancer cell lines, making them potential candidates for targeted cancer therapies .
2. Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In experimental models, it has shown the ability to reduce inflammation markers and alleviate symptoms associated with inflammatory diseases. This activity is attributed to its interaction with signaling pathways involved in inflammation regulation .
3. Antibacterial and Antifungal Activities
this compound and its derivatives have demonstrated antibacterial and antifungal activities against various pathogens. Studies have reported effective inhibition of Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as certain fungal strains. This makes the compound a candidate for developing new antimicrobial agents .
Agricultural Applications
1. Pesticide Development
The unique structure of this compound has led to its exploration in agricultural sciences as a potential pesticide. Its derivatives have been synthesized and tested for their efficacy in controlling pest populations while minimizing environmental impact. The compound's ability to disrupt specific biological pathways in pests highlights its potential as an eco-friendly alternative to traditional pesticides .
Material Science
1. Polymer Chemistry
In material science, this compound has been utilized in the synthesis of novel polymers with enhanced mechanical properties and thermal stability. The incorporation of this compound into polymer matrices can improve their performance in various applications such as coatings and composites .
Case Studies
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-b]pyrazine-5,6(4H,7H)-dione involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby affecting downstream signaling pathways involved in cell proliferation, differentiation, and survival . This inhibition can lead to the suppression of cancer cell growth and other therapeutic effects.
Comparison with Similar Compounds
Oxadiazolo-Fused Pyrazine Derivatives
- [1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine (BAM15) Structure: Replaces pyrazole with oxadiazole; retains fused pyrazine ring. Function: Mitochondrial uncoupler; enhances metabolic rates without affecting body temperature . Applications: Studied in obesity and nonalcoholic steatohepatitis (NASH) models . Key Data: Increases lipid oxidation and reverses diet-induced obesity in mice .
[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione (CAS 24294-89-1, C₄H₂N₄O₃)
Furan- and Pyridazine-Fused Pyrazine Diones
Furo[3,4-b]pyrazine-5,7-dione (CAS 4744-50-7, C₆H₂N₂O₃)
5,6-Dihydro-[1,2,5]oxadiazolo[3,4-d]pyridazine-4,7-dione
Pyrazolo-Pyridine and Pyrano-Indole Analogs
- 1H-Pyrazolo[3,4-b]pyridines Structure: Pyrazole fused with pyridine; lacks dione groups. Synthesis: Uses 5-aminopyrazole and trifluoropentanedione . Applications: Fluorophores in solar concentrators .
- 3,6-Dihydro-5H-pyrazolo[4',3':5,6]pyrano[3,4-b]indol-5-one Structure: Pyrano-indole fused with pyrazole. Synthesis: Fischer indole synthesis from 2-ketoglutaric acid .
Functional and Pharmacological Comparison
Biological Activity
2,4-Dihydro-1H-pyrazolo[3,4-b]pyrazine-5,6-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of the pyrazole family, which is known for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, summarizing key research findings and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyrazole ring with two carbonyl groups at positions 5 and 6, contributing to its reactivity and biological properties.
Anticancer Activity
Research indicates that derivatives of pyrazolo compounds exhibit significant anticancer properties. Specifically, studies have shown that this compound and its analogs can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study : In a study evaluating the cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231), compounds derived from pyrazolo structures demonstrated stronger cytotoxicity than traditional chemotherapeutics like cisplatin. The most potent derivatives increased apoptosis markers such as caspase 3/7 activity and reduced NF-κB expression .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to modulate pathways involved in inflammation.
- Mechanism : It was found that this compound inhibits the activity of serum and glucocorticoid-regulated kinases (SGK), which are involved in inflammatory responses. This inhibition may provide therapeutic benefits for conditions like osteoarthritis and rheumatoid arthritis .
Antimicrobial Activity
The antimicrobial properties of pyrazolo compounds have been explored in various studies. The ability of these compounds to inhibit bacterial growth makes them candidates for further development as antimicrobial agents.
- Findings : Certain derivatives showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Data Summary
Q & A
Q. What are the standard synthetic routes for 2,4-dihydro-1H-pyrazolo[3,4-b]pyrazine-5,6-dione, and how can reaction conditions be optimized for higher yields?
The compound is typically synthesized via cyclocondensation of hydrazine derivatives with active methylene reagents. For example, hydrazine hydrate reacts with ethyl acetoacetate or acetylacetone under reflux in ethanol, followed by acid-catalyzed cyclization. Optimization involves adjusting solvent polarity (e.g., glacial acetic acid vs. pyridine), reaction temperature (80–120°C), and stoichiometric ratios of reagents. Alkaline hydrolysis of intermediates (e.g., ester to carboxylic acid conversion) requires controlled pH and temperature to avoid side reactions like decarboxylation .
Q. How can structural characterization of this compound be validated using spectroscopic and chromatographic methods?
Key techniques include:
- NMR : - and -NMR to confirm proton environments and carbon frameworks, particularly distinguishing pyrrole/pyrazine ring substituents.
- FT-IR : Peaks at ~1700 cm (C=O stretching) and ~3200 cm (N-H vibrations) validate functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns. GC-MS with non-polar columns (e.g., DB-5) aids in purity assessment .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., antifungal vs. anticancer effects) across studies?
Discrepancies often arise from assay conditions (e.g., cell lines, concentration ranges). To address this:
- Dose-Response Analysis : Establish IC values across multiple cell lines (e.g., MCF-7 for cancer, Candida albicans for antifungal activity).
- Mechanistic Studies : Use kinase inhibition assays to confirm target specificity (e.g., protein kinase B inhibition for anticancer effects). Cross-validate with molecular docking to assess binding affinities to divergent targets .
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- QSAR Modeling : Correlate substituent electronegativity (e.g., NO, CF) with biological activity using descriptors like logP and polar surface area.
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with CYP450 enzymes) to predict metabolic stability.
- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., BBB permeability) to prioritize candidates .
Q. What experimental pitfalls occur during cyclization reactions of pyrazolo[3,4-b]pyrazine precursors, and how are they mitigated?
Failed cyclization (e.g., ester to lactam conversion) often results from:
- Inadequate Nucleophilicity : Use activating agents (e.g., POCl) to enhance carbonyl reactivity.
- Side Reactions : Competing hydrolysis can be suppressed by anhydrous conditions (e.g., Dean-Stark trap for azeotropic water removal).
- Catalyst Selection : Lewis acids like ZnCl improve regioselectivity in heterocycle formation .
Q. How do substituents on the pyrazine ring influence fluorescence properties for imaging applications?
Electron-withdrawing groups (e.g., -CN, -NO) redshift emission wavelengths by stabilizing excited states. For example:
| Substituent | (nm) | Quantum Yield |
|---|---|---|
| -H | 420 | 0.35 |
| -CN | 460 | 0.28 |
| -NO | 490 | 0.15 |
| Tuning conjugation length (e.g., aryl extensions) further modulates Stokes shift for bioimaging . |
Methodological Challenges
Q. What analytical workflows validate purity in multicomponent reaction mixtures containing this compound?
- HPLC-DAD : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to separate isomers.
- TLC-MS : Combine silica gel plates (CHCl/MeOH 9:1) with inline MS detection for rapid impurity screening.
- X-ray Diffraction : Resolve crystalline intermediates to confirm regiochemistry of substituents .
Q. How are stability profiles (e.g., photodegradation, hydrolysis) assessed under physiological conditions?
- Forced Degradation Studies : Expose to UV light (254 nm), acidic/basic buffers (pH 1–13), and elevated temperatures (40–60°C).
- LC-MS/MS Monitoring : Track degradation products (e.g., lactam ring opening) over 72 hours.
- Arrhenius Modeling : Predict shelf-life at 25°C using accelerated stability data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
